An In-depth Technical Guide to 3-(2-hydroxynaphthalen-1-yl)propanoic acid
An In-depth Technical Guide to 3-(2-hydroxynaphthalen-1-yl)propanoic acid
Introduction
3-(2-hydroxynaphthalen-1-yl)propanoic acid is a bifunctional organic molecule featuring a naphthalene core substituted with both a hydroxyl group and a propanoic acid moiety. This unique arrangement of functional groups—a phenolic hydroxyl group, a carboxylic acid, and a bulky, aromatic naphthalene ring system—suggests a rich chemical reactivity and potential for diverse applications, particularly in the fields of medicinal chemistry and materials science. The presence of both a hydrogen bond donor (hydroxyl and carboxylic acid) and acceptor (carbonyl and hydroxyl oxygen) in a rigid aromatic framework makes it an intriguing candidate for molecular recognition studies and as a building block for more complex supramolecular structures.
This guide provides a comprehensive overview of the chemical properties of 3-(2-hydroxynaphthalen-1-yl)propanoic acid, including a plausible synthetic route, detailed spectroscopic analysis, and a discussion of its reactivity and potential applications. While experimental data for this specific molecule is limited in publicly accessible literature, this document synthesizes information from analogous compounds and established chemical principles to provide a robust technical profile for researchers, scientists, and drug development professionals.
Molecular Structure and Identification
The fundamental structure of 3-(2-hydroxynaphthalen-1-yl)propanoic acid is key to understanding its properties. The propanoic acid side chain is attached to the C1 position of the naphthalene ring, with the hydroxyl group at the adjacent C2 position.
Caption: Chemical structure of 3-(2-hydroxynaphthalen-1-yl)propanoic acid.
Physicochemical Properties
A summary of the key physicochemical properties is presented in the table below. Note that some values are predicted due to the absence of published experimental data.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₂O₃ | [1] |
| Molecular Weight | 216.23 g/mol | [1] |
| Appearance | White to off-white solid (predicted) | Inferred |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Soluble in methanol, ethanol, DMSO, and other polar organic solvents; sparingly soluble in water. | Inferred from structure |
| pKa (acidic) | ~4.5 (carboxylic acid), ~9.5 (phenol) | Predicted |
| LogP | ~2.5-3.0 | Predicted |
Synthesis and Manufacturing
While a specific, validated synthesis for 3-(2-hydroxynaphthalen-1-yl)propanoic acid is not widely published, a plausible and efficient route can be designed based on established organic chemistry reactions. A likely approach involves the reaction of 2-naphthol with an acrylic acid equivalent, followed by appropriate workup.
Proposed Synthetic Pathway: Michael Addition
A robust method for the synthesis would be a Michael addition of 2-naphthol to an acrylate ester, followed by hydrolysis of the ester to the carboxylic acid. This method is advantageous due to the commercial availability of the starting materials and the generally high yields of Michael additions.
Caption: Proposed synthetic workflow for 3-(2-hydroxynaphthalen-1-yl)propanoic acid.
Detailed Experimental Protocol (Hypothetical)
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Step 1: Michael Addition
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To a solution of 2-naphthol in a suitable aprotic solvent (e.g., THF), add a strong base such as sodium hydride (NaH) at 0°C to deprotonate the hydroxyl group, forming the more nucleophilic naphthoxide.
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Slowly add methyl acrylate to the reaction mixture and allow it to warm to room temperature. The reaction should be stirred for several hours or until completion, as monitored by Thin Layer Chromatography (TLC).
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Upon completion, the reaction is quenched with a weak acid (e.g., ammonium chloride solution) and the product is extracted with an organic solvent (e.g., ethyl acetate).
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The organic layer is then washed, dried, and concentrated to yield the crude intermediate ester, which can be purified by column chromatography.
-
-
Step 2: Hydrolysis
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The purified methyl 3-(2-hydroxynaphthalen-1-yl)propanoate is dissolved in a mixture of methanol and water.
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An excess of a strong base, such as sodium hydroxide, is added, and the mixture is heated to reflux for 1-3 hours.
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The reaction progress is monitored by TLC until all the starting ester has been consumed.
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-
Step 3: Acidification and Isolation
-
After cooling the reaction mixture, the methanol is removed under reduced pressure.
-
The remaining aqueous solution is acidified with a strong acid (e.g., HCl) to a pH of ~2, which protonates the carboxylate and causes the final product to precipitate.
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The solid product is then collected by filtration, washed with cold water, and dried to yield 3-(2-hydroxynaphthalen-1-yl)propanoic acid.
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Spectroscopic Characterization
The structural elucidation of 3-(2-hydroxynaphthalen-1-yl)propanoic acid would rely on a combination of spectroscopic techniques. The following sections detail the expected spectral data.
¹H NMR Spectroscopy (Predicted)
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the naphthalene ring, the aliphatic protons of the propanoic acid chain, and the acidic protons of the hydroxyl and carboxylic acid groups.
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Aromatic Region (δ 7.0-8.0 ppm): Six protons on the naphthalene ring will appear in this region. The exact chemical shifts and coupling patterns will be complex due to the substitution pattern. Protons ortho and para to the electron-donating hydroxyl group will be shifted upfield, while those in proximity to the propanoic acid chain may experience slight downfield shifts.
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Aliphatic Region (δ 2.5-3.5 ppm): The two methylene groups of the propanoic acid chain will appear as two distinct multiplets, likely resembling triplets if coupling to each other is the dominant interaction. The methylene group adjacent to the naphthalene ring (α-to-ring) would be expected around δ 3.0-3.5 ppm, while the methylene group adjacent to the carbonyl (β-to-ring) would be around δ 2.5-2.9 ppm.
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Acidic Protons:
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Carboxylic Acid (δ > 10 ppm): A broad singlet corresponding to the carboxylic acid proton is expected far downfield.
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Phenolic Hydroxyl (δ ~5-9 ppm): A broad singlet for the phenolic proton, the chemical shift of which can be highly dependent on the solvent and concentration.
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¹³C NMR Spectroscopy (Predicted)
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
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Carbonyl Carbon (δ ~170-180 ppm): The carboxylic acid carbonyl carbon will appear in this downfield region.
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Aromatic Carbons (δ ~110-155 ppm): Ten signals are expected for the ten carbons of the naphthalene ring. The carbon bearing the hydroxyl group will be shifted significantly downfield (~150-155 ppm), while the carbon attached to the propanoic acid chain will also be in the aromatic region.
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Aliphatic Carbons (δ ~25-40 ppm): Two signals corresponding to the two methylene carbons of the propanoic acid chain.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the key functional groups.
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O-H Stretch (Carboxylic Acid): A very broad band from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded O-H in a carboxylic acid dimer.[2]
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O-H Stretch (Phenol): A broad peak around 3200-3600 cm⁻¹ for the phenolic hydroxyl group.
-
C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.
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C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹.
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C=O Stretch (Carbonyl): A strong, sharp absorption band around 1700-1725 cm⁻¹.[3]
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C=C Stretch (Aromatic): Several peaks in the 1450-1600 cm⁻¹ region.
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C-O Stretch: Bands in the 1200-1300 cm⁻¹ region for the carboxylic acid and phenol C-O bonds.
Mass Spectrometry (MS)
In a mass spectrum, the molecular ion peak and characteristic fragmentation patterns would be observed.
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Molecular Ion (M⁺): A peak at m/z = 216, corresponding to the molecular weight of the compound.
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Key Fragmentation Patterns:
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Loss of the carboxylic acid group (-COOH, 45 Da) to give a fragment at m/z = 171.
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Loss of the propanoic acid group (-CH₂CH₂COOH, 73 Da) to give a fragment at m/z = 143.
-
Other fragmentations of the naphthalene ring system.
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Caption: Workflow for the spectroscopic characterization of the target compound.
Chemical Reactivity
The reactivity of 3-(2-hydroxynaphthalen-1-yl)propanoic acid is governed by its three main components: the carboxylic acid, the phenolic hydroxyl group, and the aromatic naphthalene ring.
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Carboxylic Acid Group: This group can undergo standard reactions such as:
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Esterification: Reaction with alcohols in the presence of an acid catalyst to form esters.
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Amide Formation: Reaction with amines, often requiring activation with reagents like DCC or conversion to an acid chloride, to form amides.
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Reduction: Reduction to the corresponding primary alcohol using strong reducing agents like LiAlH₄.
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-
Phenolic Hydroxyl Group: The hydroxyl group can be:
-
Etherified: Reaction with alkyl halides in the presence of a base to form ethers.
-
Esterified: Reaction with acid chlorides or anhydrides to form phenolic esters.
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Oxidized: Phenols can be susceptible to oxidation, especially under basic conditions.
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Naphthalene Ring: The electron-rich naphthalene ring can undergo electrophilic aromatic substitution reactions. The directing effects of the hydroxyl (activating, ortho-, para-directing) and the alkyl side chain (weakly activating, ortho-, para-directing) will influence the position of substitution.
Potential Applications
While the direct applications of 3-(2-hydroxynaphthalen-1-yl)propanoic acid have not been extensively explored, its structural motifs are present in molecules of significant interest.
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Drug Development: Many non-steroidal anti-inflammatory drugs (NSAIDs) contain a propanoic acid moiety attached to an aromatic ring. The naphthalene scaffold is also a common feature in various bioactive compounds. This molecule could serve as a starting point or fragment for the design of novel therapeutic agents.
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Enzyme Inhibitors: The combination of a carboxylic acid and a phenolic hydroxyl group on a rigid scaffold makes it a candidate for inhibiting enzymes that have complementary binding pockets, such as certain proteases or kinases.
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Materials Science: The fluorescent nature of the naphthalene ring system, combined with the hydrogen bonding capabilities of the hydroxyl and carboxylic acid groups, could be exploited in the development of sensors, organic light-emitting diodes (OLEDs), or self-assembling materials.
Conclusion
3-(2-hydroxynaphthalen-1-yl)propanoic acid is a molecule with significant potential stemming from its unique combination of functional groups. This guide has provided a detailed, albeit partially predictive, overview of its chemical properties, offering a solid foundation for researchers and developers interested in exploring its synthesis and applications. Further experimental validation of the properties outlined herein will be crucial for unlocking the full potential of this intriguing compound.
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